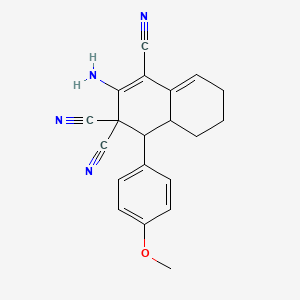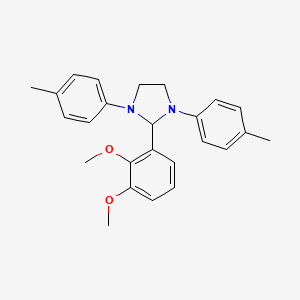![molecular formula C29H22BrN3O5S B11532440 2-methoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11532440.png)
2-methoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHOXY-4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy, phenylformamido, thiophene, and bromobenzoate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Formation of the phenylformamido group: This step involves the reaction of aniline with formic acid to produce phenylformamide.
Introduction of the thiophene group: Thiophene can be introduced through a coupling reaction with the phenylformamido intermediate.
Formation of the methoxyphenyl group: This step involves the methylation of phenol to produce methoxyphenol.
Coupling of intermediates: The final step involves the coupling of the methoxyphenyl, phenylformamido, and thiophene intermediates with 2-bromobenzoic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-METHOXY-4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromobenzoate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
2-METHOXY-4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-METHOXY-4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-METHOXY-4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications
Propiedades
Fórmula molecular |
C29H22BrN3O5S |
|---|---|
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate |
InChI |
InChI=1S/C29H22BrN3O5S/c1-37-26-16-19(13-14-25(26)38-29(36)22-11-5-6-12-23(22)30)18-31-33-28(35)24(17-21-10-7-15-39-21)32-27(34)20-8-3-2-4-9-20/h2-18H,1H3,(H,32,34)(H,33,35)/b24-17+,31-18+ |
Clave InChI |
DQOSPCRUWBYJJX-UGWJVXAQSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Br |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11532361.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11532371.png)
![5-O'-tert-butyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11532378.png)

![N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11532389.png)

![4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol](/img/structure/B11532396.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-2-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532401.png)

![2-[(6-{[(E)-9-Anthrylmethylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11532414.png)
![4-[(E)-({2-[(4-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11532425.png)
![4-Chloro-2-[(E)-[(4-iodophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11532427.png)

